molecular formula C17H23N3O B5523492 [(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea

[(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea

Cat. No.: B5523492
M. Wt: 285.4 g/mol
InChI Key: BEZYDXQJHCKSFZ-MRBSYODNSA-N
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Description

[(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea is a complex organic compound with a unique structure that combines a cyclohexyl group, a phenyl group, and an enylidene amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea typically involves a multi-step process. One common method includes the reaction of 1-methylcyclohexylamine with 3-phenylprop-2-enal under specific conditions to form the enylidene intermediate. This intermediate is then reacted with urea to form the final compound. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amine
  • [(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]hydrazine

Uniqueness

[(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[(E)-[(E)-1-(1-methylcyclohexyl)-3-phenylprop-2-enylidene]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-17(12-6-3-7-13-17)15(19-20-16(18)21)11-10-14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H3,18,20,21)/b11-10+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZYDXQJHCKSFZ-MRBSYODNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=NNC(=O)N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCC1)/C(=N/NC(=O)N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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